Cas no 218457-71-7 (Boc-d-3,4-dimethoxyphenylalanine)

Boc-d-3,4-dimethoxyphenylalanine Chemical and Physical Properties
Names and Identifiers
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- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-O-methyl-
- (2R)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Boc-3,4-Dimethoxy-D-Phenylalanine
- Boc-D-3,4-Dimethoxyphenylalanine
- BOC-3,4-DIMETHOXY-D-PHE-OH
- BOC-D-PHE(3,4-DIMETHOXY)-OH
- BOC-D-TYR(3-OME,4-ME)-OH
- N-BOC-D-3,4-DIMETHOXYPHENYLALANINE
- N-(tert-Butoxycarbonyl)-3-methoxy-O-methyl-D-tyrosine
- DTXSID50660673
- N12597
- 218457-71-7
- AKOS027340131
- MFCD01317725
- (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
- CS-0449638
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
- Boc-d-3,4-dimethoxyphenylalanine
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- MDL: MFCD01317725
- Inchi: 1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1
- InChI Key: ADWMFTMMXMHMHB-LLVKDONJSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC(=C(C=1)OC)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 325.15300
- Monoisotopic Mass: 325.15253745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 94.1Ų
Experimental Properties
- PSA: 94.09000
- LogP: 2.61510
Boc-d-3,4-dimethoxyphenylalanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB312650-1 g |
Boc-D-3,4-dimethoxyphenylalanine; 95% |
218457-71-7 | 1g |
€317.60 | 2022-03-03 | ||
TRC | B201855-50mg |
Boc-d-3,4-dimethoxyphenylalanine |
218457-71-7 | 50mg |
$ 110.00 | 2023-04-19 | ||
TRC | B201855-100mg |
Boc-d-3,4-dimethoxyphenylalanine |
218457-71-7 | 100mg |
$ 161.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285095A-1 g |
Boc-3,4-Dimethoxy-D-Phenylalanine, |
218457-71-7 | 1g |
¥2,557.00 | 2023-07-11 | ||
Chemenu | CM133493-1g |
(R)-2-((tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid |
218457-71-7 | 97% | 1g |
$284 | 2023-02-18 | |
Ambeed | A174241-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid |
218457-71-7 | 95% | 1g |
$252.0 | 2024-07-28 | |
1PlusChem | 1P00BCC1-250mg |
BOC-D-3,4-DIMETHOXYPHENYLALANINE |
218457-71-7 | 95% | 250mg |
$168.00 | 2025-02-25 | |
1PlusChem | 1P00BCC1-1g |
BOC-D-3,4-DIMETHOXYPHENYLALANINE |
218457-71-7 | 95% | 1g |
$312.00 | 2025-02-25 | |
A2B Chem LLC | AF28401-1g |
Boc-d-3,4-dimethoxyphenylalanine |
218457-71-7 | ≥ 98.0% (Chiral HPLC) | 1g |
$271.00 | 2024-04-20 | |
Ambeed | A174241-100mg |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid |
218457-71-7 | 95% | 100mg |
$100.0 | 2024-07-28 |
Boc-d-3,4-dimethoxyphenylalanine Related Literature
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on Boc-d-3,4-dimethoxyphenylalanine
Recent Advances in the Application of Boc-d-3,4-dimethoxyphenylalanine (CAS: 218457-71-7) in Chemical Biology and Pharmaceutical Research
Boc-d-3,4-dimethoxyphenylalanine (CAS: 218457-71-7) is a protected amino acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This compound, characterized by its Boc (tert-butoxycarbonyl) protecting group and d-configuration, serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. Recent studies have explored its utility in the design of novel therapeutics, particularly in the context of neurodegenerative diseases and cancer.
One of the most notable advancements involves the incorporation of Boc-d-3,4-dimethoxyphenylalanine into peptide-based inhibitors targeting key enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the stability and bioavailability of peptide inhibitors against β-secretase (BACE1), a critical enzyme implicated in Alzheimer's disease. The study highlighted that the dimethoxy substitution on the phenylalanine ring improved the compound's binding affinity and selectivity, making it a promising candidate for further preclinical evaluation.
In addition to its role in neurodegenerative disease research, Boc-d-3,4-dimethoxyphenylalanine has been investigated for its potential in oncology. A recent preprint on bioRxiv detailed its use in the synthesis of cyclic peptides targeting protein-protein interactions (PPIs) in cancer cells. The researchers reported that the compound's unique stereochemistry and protecting group facilitated the formation of stable cyclic structures, which exhibited potent inhibitory effects on tumor growth in vitro and in vivo. These findings underscore the compound's potential as a scaffold for developing next-generation anticancer agents.
From a synthetic chemistry perspective, advancements in the scalable production of Boc-d-3,4-dimethoxyphenylalanine have also been reported. A 2022 patent application (WO2022156789) described an optimized enzymatic resolution method for the large-scale synthesis of this compound, addressing previous challenges related to yield and enantiomeric purity. This development is expected to streamline its availability for industrial and academic research, further accelerating its application in drug discovery.
Looking ahead, the continued exploration of Boc-d-3,4-dimethoxyphenylalanine is anticipated to uncover new therapeutic avenues. Ongoing research is focusing on its incorporation into multifunctional peptide conjugates and its potential role in targeted drug delivery systems. As the field of chemical biology evolves, this compound is poised to remain a valuable tool for researchers aiming to bridge the gap between synthetic chemistry and biomedical applications.
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